molecular formula C8H7ClN2S B1607576 7-Chloro-4-methyl-1,3-benzothiazol-2-amine CAS No. 78584-09-5

7-Chloro-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1607576
CAS No.: 78584-09-5
M. Wt: 198.67 g/mol
InChI Key: KZDLRPCFYGSRNU-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a chlorine substituent at the 7-position and a methyl group at the 4-position of the aromatic ring. Benzothiazoles are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties .

Preparation Methods

Conventional Alkylation of 2-Aminobenzothiazole Derivatives

A widely used method involves the alkylation of 2-amino-6-chlorobenzothiazole with methylating agents. Key steps include:

  • Reagents : Methyl chloride (CH₃Cl) or methyl iodide (CH₃I) as alkylating agents, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as base.
  • Conditions : Reaction in polar aprotic solvents (e.g., dimethylformamide or ethanol) at 60–80°C for 6–12 hours.
  • Yield : 65–78% after recrystallization from ethanol.

Mechanism :

  • Deprotonation of the amine group by the base.
  • Nucleophilic substitution (SN2) at the methylating agent.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves efficiency:

  • Procedure :
    • Mix 2-amino-4-chlorobenzenethiol (1 mmol) with methyl isothiocyanate (1.2 mmol) in ethanol.
    • Irradiate at 150 W, 120°C for 15–20 minutes.
  • Yield : 85–92%.
  • Advantages : Enhanced purity (>98% by HPLC) and reduced side products compared to conventional heating.

Transition Metal-Catalyzed Methods

Ruthenium-Catalyzed Cyclization

Copper-Catalyzed Ullmann-Type Coupling

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline as ligand.
  • Substrates : 2-Iodoaniline derivatives and sodium dithiocarbamates.
  • Conditions : DMSO, 110°C, 8 hours.
  • Yield : 70–80%.

Continuous Flow Reactor Synthesis

This method ensures scalability and reproducibility:

  • Setup : Tubular reactor with controlled temperature (80°C) and residence time (30 minutes).
  • Reagents : 2-amino-4-chlorobenzenethiol and methyl cyanamide in acetonitrile.
  • Yield : 88% with 99% conversion.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Time Yield Purity
Conventional Alkylation CH₃Cl, NaOH 60–80°C 6–12 h 65–78% 95–97%
Microwave-Assisted None 120°C (MW) 15–20 min 85–92% >98%
Ru-Catalyzed Cyclization RuCl₃ 100°C 4 h 91% 97%
Continuous Flow None 80°C 30 min 88% 99%

Key Research Findings

  • Microwave Optimization : Reduced reaction time by 90% compared to thermal methods, with minimal decomposition.
  • Catalytic Efficiency : RuCl₃ outperforms Pd and Cu catalysts in cyclization reactions due to superior electron transfer.
  • Green Chemistry : Solvent-free and continuous flow methods align with sustainable practices, reducing waste by 40%.

Challenges and Solutions

  • Challenge : Low solubility of intermediates in non-polar solvents.
    Solution : Use DMSO or DMF to enhance solubility.
  • Challenge : Byproduct formation during alkylation.
    Solution : Employ excess methylating agent (1.5 eq.) and gradual base addition.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula: C10H8ClN3S
  • Molecular Weight: 225.71 g/mol
  • CAS Number: 896675-87-9
  • Solubility: Soluble in DMSO

The compound features a benzothiazole ring with a chlorine substituent at the 7-position and a methyl group at the 4-position. These structural characteristics contribute to its biological activity.

Chemistry

In synthetic chemistry, 7-Chloro-4-methyl-1,3-benzothiazol-2-amine serves as a building block for more complex organic molecules. Its reactivity allows it to participate in various organic reactions, facilitating the synthesis of derivatives with enhanced properties.

Biology

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including multi-drug resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. It acts as a dual inhibitor targeting bacterial topoisomerases, crucial for DNA replication .

Antifungal Properties:
Studies have shown that derivatives of benzothiazole can inhibit fungal growth, making them potential candidates for antifungal drug development.

Medicine

Anticancer Potential:
The compound is being investigated for its anticancer properties. Research demonstrates that it can induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). Mechanistic studies suggest that it may interfere with critical signaling pathways (e.g., AKT and ERK pathways) involved in cell proliferation and survival .

Enzyme Inhibition:
this compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases. For instance, it may inhibit specific enzymes involved in metabolic processes critical for tumor growth .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its stability and unique chemical properties. Its application extends to material science, where it is used to develop new polymers and other materials.

Case Study 1: Anticancer Properties

A comparative study involving multiple benzothiazole derivatives revealed that certain compounds significantly inhibited the growth of cancer cell lines A431 and A549. The study highlighted that these compounds induced apoptosis effectively while reducing cell migration capabilities .

Case Study 2: Antimicrobial Efficacy

A series of benzothiazole compounds were tested against multi-drug resistant strains of Staphylococcus aureus. Among them, compounds with structural similarities to this compound exhibited promising results in inhibiting bacterial growth both in vitro and in vivo .

Summary of Findings

The applications of this compound span various fields:

Application AreaKey Activities
ChemistryBuilding block for complex organic synthesis
BiologyAntimicrobial and antifungal properties
MedicineAnticancer activity; enzyme inhibition
IndustryProduction of dyes and polymers

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as dihydroorotase and DNA gyrase , which are essential for bacterial growth and replication. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of bacterial growth .

In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis. This can result in the inhibition of cancer cell growth and induction of cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzothiazole scaffold critically influence melting points, solubility, and reactivity. Key comparisons include:

Compound Substituents Melting Point (°C) Key Properties Reference
6-Chloro-1,3-benzothiazol-2-amine 6-Cl 158–160 Moderate polarity; used in mechanistic studies of thiocyanation reactions
4-Chloro-1,3-benzothiazol-2-amine 4-Cl Not reported Exhibits higher vacuum stacking energy (6.66 kcal/mol) in PDE-10A inhibition
5-Chloro-4-methyl-1,3-benzothiazol-2-amine 5-Cl, 4-CH₃ Not reported Precursor for N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (anticancer candidate)
7-Chloro-4-methoxy-1,3-benzothiazol-2-amine 7-Cl, 4-OCH₃ Not reported Synthesized via sulfonylation; lower lipophilicity than methyl analogs

Analysis :

  • Methyl vs. Methoxy : The 4-methyl group in the target compound likely reduces polarity compared to 4-methoxy analogs, enhancing membrane permeability .
  • Chlorine Position : Chlorine at the 7-position (vs. 4- or 6-positions) may sterically hinder interactions with enzyme active sites, as seen in fragment-based drug design studies .

Stacking Interactions and Desolvation Penalties

In fragment-based ligand design (FBLD), 4-chloro-1,3-benzothiazol-2-amine (PDB: 4MSH) demonstrated moderate vacuum stacking energy (6.66 kcal/mol) but a high desolvation penalty, limiting its binding affinity .

Anticancer Potential

Derivatives like N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277775) show targeted activity against colon cancer cell lines (HCT-116, HCT15, HT29) . The methyl group may enhance cellular uptake or stabilize interactions with oncogenic targets like Ras proteins .

Biological Activity

7-Chloro-4-methyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClN1SC_7H_6ClN_1S. Its structure comprises a benzothiazole ring with a chlorine atom at the 7th position and a methyl group at the 4th position. This unique substitution pattern significantly influences its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound exhibits significant enzyme inhibition capabilities, which can disrupt metabolic pathways in microorganisms and cancer cells. This action is crucial for its potential use as an antitumor agent.
  • DNA Intercalation : Similar to many bioactive compounds, it may intercalate into DNA, thereby disrupting replication and transcription processes, which contributes to its cytotoxic effects.
  • Receptor Modulation : It may also bind to specific receptors, modulating their activity and resulting in therapeutic effects.

Antitumor Activity

Research has indicated that benzothiazole derivatives, including this compound, display potent antitumor activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have shown effectiveness against breast (MCF-7), ovarian, colon, and renal cell lines .
  • Mechanism Insights : The metabolism of these compounds plays a central role in their action. Sensitive cell lines demonstrate significant drug uptake and biotransformation compared to resistant ones .

Antibacterial Activity

The compound has also demonstrated antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : It exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has been reported with an MIC value as low as 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

Study on Antitumor Activity

A study focusing on the antitumor effects of benzothiazole derivatives highlighted the selective cytotoxicity of this compound against various cancer cell lines. The results indicated that compounds with similar structures could have distinct pharmacological profiles depending on their specific substitutions .

Study on Antibacterial Properties

Another investigation assessed the antibacterial efficacy of synthesized compounds related to benzothiazoles. The findings showed that this compound significantly inhibited biofilm formation in bacterial strains below its MIC .

Comparative Analysis with Similar Compounds

Compound NameKey DifferencesPotential Impact
N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amineContains a benzyl groupMay alter pharmacokinetics
N-(6-chloro-benzothiazolyl)-benzamideLacks methyl substitutionReduced biological activity
N-(7-chloro-benzothiazolyl)-fluorobenzamideContains fluorine instead of methylDifferent interaction profile

This table illustrates how structural variations can lead to different biological activities among related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 7-Chloro-4-methyl-1,3-benzothiazol-2-amine, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted anilines with thiourea derivatives. For example, refluxing 3-chloro-4-methylaniline with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid at <10°C yields the benzothiazole core . Further optimization includes adjusting reaction time (e.g., 7 hours under reflux) and using sodium acetate as a base in ethanol to stabilize intermediates .
  • Key Parameters : Temperature control (<10°C during bromine addition), stoichiometric ratios (1:1 molar ratio of aniline to KSCN), and solvent choice (glacial acetic acid for cyclization).

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Critical Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1621 cm⁻¹, NH stretch at ~3122 cm⁻¹) .
  • ¹H NMR : Confirms aromatic protons (δ 6.46–7.9 ppm for benzothiazole hydrogens) and NH groups (δ 8.4 ppm as a singlet) .
  • Mass Spectrometry (FABMS) : Validates molecular weight (e.g., m/z 501 for a related chlorinated benzothiazole derivative) .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Screening Approaches :

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines to assess antiproliferative potential .
  • Enzyme Inhibition : Caspase-3 activation assays to probe apoptotic induction mechanisms .

Advanced Research Questions

Q. How can computational tools resolve contradictions in spectral data interpretation for structurally similar benzothiazoles?

  • Approach : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. For instance, discrepancies in NH proton chemical shifts can be addressed by modeling solvent effects (e.g., CDCl₃ vs. DMSO) . Software like Gaussian or COMSOL Multiphysics enables virtual parameter adjustments (e.g., temperature, pH) to validate spectral assignments .

Q. What strategies enhance the bioactivity of this compound through structural modifications?

  • Design Principles :

  • Substituent Introduction : Adding electron-withdrawing groups (e.g., nitro, fluoro) at the 4-position increases electrophilicity and interaction with biological targets .
  • Heterocyclic Fusion : Incorporating thiadiazole or pyrazole moieties improves membrane permeability (e.g., via LogP optimization) .
    • Case Study : Condensation with aromatic aldehydes to form Schiff bases enhances antimicrobial activity by 2–4-fold .

Q. How can AI-driven reaction design optimize synthesis pathways and reduce trial-and-error experimentation?

  • Workflow :

Quantum Chemistry : Use reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates .

Machine Learning : Train models on existing benzothiazole synthesis data to predict optimal conditions (e.g., solvent, catalyst).

Feedback Loops : Integrate experimental results (e.g., yields, purity) into computational models for iterative refinement .

Q. What experimental designs are effective for establishing structure-activity relationships (SAR) in benzothiazole derivatives?

  • Methodology :

  • Parallel Synthesis : Generate analogs with systematic substitutions (e.g., varying halogens at the 7-position).
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .
  • In Silico Docking : Predict binding affinities to targets like 5-HT₃ receptors using AutoDock Vina .

Q. How can solubility challenges in pharmacological testing be addressed for hydrophobic benzothiazoles?

  • Solutions :

  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
  • Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
  • Co-solvent Systems : Use DMSO-PBS mixtures (<1% DMSO) to maintain compound stability in aqueous media .

Q. What approaches reconcile discrepancies between in vitro and in vivo pharmacological results?

  • Strategies :

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .
  • Metabolite Screening : Use LC-MS to detect active/inactive metabolites that explain reduced in vivo efficacy .
  • Dose-Response Modeling : Apply Hill equation fits to adjust dosing regimens for target engagement .

Properties

IUPAC Name

7-chloro-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDLRPCFYGSRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365973
Record name 7-chloro-4-methyl-benzothiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78584-09-5
Record name 7-Chloro-4-methyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78584-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-chloro-4-methyl-benzothiazol-2-ylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-4-methyl-1,3-benzothiazol-2-amine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

7-Chloro-4-methyl-1,3-benzothiazol-2-amine
7-Chloro-4-methyl-1,3-benzothiazol-2-amine
7-Chloro-4-methyl-1,3-benzothiazol-2-amine
7-Chloro-4-methyl-1,3-benzothiazol-2-amine
7-Chloro-4-methyl-1,3-benzothiazol-2-amine
7-Chloro-4-methyl-1,3-benzothiazol-2-amine

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